2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride
Overview
Description
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C19H22ClNO HCl and a molecular weight of 352.30. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride is primarily used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to study protein interactions, modifications, and functions. It is also used in the development of new drugs and therapies by identifying potential drug targets and understanding the mechanisms of action of various compounds .
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathwaysThis interaction can lead to changes in protein function, which can be studied to understand the compound’s effects on cellular processes .
Comparison with Similar Compounds
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:
2-Benzyl-4-chlorophenyl 3-piperidinylmethyl ether: This compound is similar in structure but lacks the hydrochloride group.
4-Chlorophenyl 3-piperidinylmethyl ether: This compound lacks the benzyl group.
2-Benzyl-4-chlorophenyl ether: This compound lacks the piperidinylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-benzyl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-18-8-9-19(22-14-16-7-4-10-21-13-16)17(12-18)11-15-5-2-1-3-6-15;/h1-3,5-6,8-9,12,16,21H,4,7,10-11,13-14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWCMWXTFSCRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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